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molecular formula C14H15NO5 B8693975 Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

Tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

Cat. No. B8693975
M. Wt: 277.27 g/mol
InChI Key: RCVSZLDUGCXEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384558B2

Procedure details

To a solution of chroman (compound 5) (5.0 g, 13.8 mmole) in dichloromethane (30 ml), compound 7 (3.5 g, 16 mmole) and N-hydroxysuccinimide (1.8 g, 16 mmole) were added, as shown in FIG. 7. The mixture was stirred at room temperature until the formation of a clear solution and then 1,3-dicyclohexylcarbodiimide (16 ml, 1.0 N in dichloromethane, 16.0 mmole) was added. The mixture was stirred at room temperature overnight. The white solid was removed by filtration, and the solvent was evaporated under reduced pressure. The residue was dissolved in chloroform (100 ml), and the solution was washed by saturated NaHCO3 (100 ml) and H2O (100 ml). The organic solvent was evaporated to dryness to give a yellow glass. This yellow glass was passed through a silica column with MeOH/EtOAc (5/95) to give a yellow glass as product 8 (5.5 g, 70% yield). The compound was characterized as NMR and MS as follows: 1) C-NMR (CDCl3): 11.983, 12.861, 13.729, 20.117, 23.550, 30.055, 35.951, 41.494, 45.291, 52.196, 52.087, 57.051, 73.411, 75.309, 99.049, 116.801, 122.420, 123.437, 125.719, 127.671, 128.283, 134.187, 146.465, 147.220, 162.451, 163.470 ppm; 2) H-NMR (CDCl3): 1.244 (s, 3H), 1.790 (m, 4H), 2.052 (s, 3H), 2.119 (s, 3H), 2.157 (s, 3H), 2.9-2.6 (m, 8H), 3.586 (s, 3H), 3.62 (b, 2H), 3.72 (b, 2H), 4.813 (s, 2H), 4.825 (s, 2H), 7.726 (m, 2H), 7.803 (m, 2H) ppm; and 3) MS (ESI): 566.4 [M+H]+, 588.4 [M+Na]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
O1[C:10]2[C:5](=[CH:6]C=CC=2)[CH2:4]CC1.COCOC1C(C)=C2C(=C(C)C=1C)OC(CCN1CCNCC1)(C)CC2.[C:37]1(=[O:52])[N:41]([O:42][CH2:43][C:44]([OH:46])=[O:45])[C:40](=[O:47])[C:39]2=[CH:48][CH:49]=[CH:50][CH:51]=[C:38]12.ON1C(=O)CCC1=O.C1(N=C=NC2CCCCC2)CCCCC1>ClCCl.CO.CCOC(C)=O>[C:40]1(=[O:47])[N:41]([O:42][CH2:43][C:44]([O:46][C:5]([CH3:10])([CH3:6])[CH3:4])=[O:45])[C:37](=[O:52])[C:38]2=[CH:51][CH:50]=[CH:49][CH:48]=[C:39]12 |f:6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCCC2=CC=CC=C12
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC=1C(=C2CCC(OC2=C(C1C)C)(C)CCN1CCNCC1)C
Name
Quantity
3.5 g
Type
reactant
Smiles
C1(C=2C(C(N1OCC(=O)O)=O)=CC=CC2)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Three
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature until the formation of a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (100 ml)
WASH
Type
WASH
Details
the solution was washed by saturated NaHCO3 (100 ml) and H2O (100 ml)
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give a yellow glass

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1OCC(=O)OC(C)(C)C)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 143.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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